Endogenous Hydrosulfide Production in Mammalian Cells: An In-depth Technical Guide
Endogenous Hydrosulfide Production in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S), once considered merely a toxic gas, is now recognized as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes.[1][2][3] Like nitric oxide (NO) and carbon monoxide (CO), H₂S is an important signaling molecule involved in regulating vascular tone, neurotransmission, inflammation, and cellular bioenergetics.[3][4] In mammalian cells, the endogenous production of H₂S is primarily orchestrated by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[5][6][7] Understanding the intricacies of these production pathways is paramount for researchers and professionals in drug development aiming to modulate H₂S levels for therapeutic benefit. This guide provides a comprehensive technical overview of the core enzymatic pathways of H₂S synthesis, detailed experimental protocols for its quantification, and quantitative data to facilitate comparative analysis.
Core Enzymatic Pathways of H₂S Production
The biosynthesis of H₂S in mammalian cells is a tightly regulated process involving both cytosolic and mitochondrial enzymes. The primary substrates for these reactions are the sulfur-containing amino acids L-cysteine and L-homocysteine.[5][7]
Cystathionine β-Synthase (CBS)
CBS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway, catalyzing the condensation of homocysteine with serine to form cystathionine.[8] However, it also contributes significantly to H₂S production through several alternative reactions.[8][9] CBS is the predominant source of H₂S in the central nervous system.[1][6]
The primary H₂S-generating reaction catalyzed by CBS is the β-replacement reaction where L-cysteine condenses with L-homocysteine to produce cystathionine and H₂S.[9] This reaction is significantly more efficient than the hydrolysis of L-cysteine to L-serine and H₂S.[9]
-
Reaction: L-cysteine + L-homocysteine → Cystathionine + H₂S
CBS can also catalyze the condensation of two molecules of L-cysteine to form lanthionine (B1674491) and H₂S.
-
Reaction: 2 L-cysteine → Lanthionine + H₂S
Cystathionine γ-Lyase (CSE)
CSE, another PLP-dependent enzyme, is the primary source of H₂S in the peripheral tissues, including the cardiovascular system.[6][10] While its canonical role is the cleavage of cystathionine to L-cysteine, α-ketobutyrate, and ammonia, it can also produce H₂S from L-cysteine through α,β-elimination.[11]
-
Reaction: L-cysteine → Pyruvate + NH₃ + H₂S
CSE can also utilize L-homocysteine to generate H₂S.[11]
-
Reaction: L-homocysteine → α-ketobutyrate + NH₃ + H₂S
Furthermore, CSE can catalyze the condensation of two molecules of L-cysteine to produce lanthionine and H₂S, or two molecules of L-homocysteine to produce homolanthionine (B15250324) and H₂S.[11]
3-Mercaptopyruvate Sulfurtransferase (3-MST)
3-MST, in conjunction with cysteine aminotransferase (CAT) or D-amino acid oxidase (DAO), constitutes a third pathway for H₂S production.[7][12] This pathway is present in both the cytoplasm and mitochondria.[7][13] CAT first converts L-cysteine and α-ketoglutarate to 3-mercaptopyruvate (3-MP) and glutamate.[12][14] Subsequently, 3-MST catalyzes the transfer of a sulfur atom from 3-MP to a thiol-containing acceptor molecule (like thioredoxin or dihydrolipoic acid), which then releases H₂S.[7][12][14] DAO can also produce 3-MP from D-cysteine.[12]
-
Reaction 1 (CAT): L-cysteine + α-ketoglutarate → 3-mercaptopyruvate + L-glutamate
-
Reaction 2 (3-MST): 3-mercaptopyruvate + Thiol acceptor (e.g., Thioredoxin) → Pyruvate + Persulfidated acceptor → H₂S + Oxidized acceptor
Quantitative Data on H₂S Production
The kinetic properties of the H₂S-producing enzymes and their relative contributions to total H₂S synthesis vary significantly across different tissues and with substrate availability.
Table 1: Kinetic Parameters of Human H₂S-Producing Enzymes
| Enzyme | Substrate(s) | Reaction | K_m (mM) | k_cat (s⁻¹) | Reference |
| CBS | L-Cysteine + L-Homocysteine | β-replacement | Cys: 6.8, Hcy: 3.0 | 20 | [15] |
| L-Cysteine | β-elimination | 27.3 | 0.4 | [15] | |
| CSE | L-Cysteine | α,β-elimination | 2.7 | 0.0081 (v/[E]) | [7] |
| L-Homocysteine | α,γ-elimination | 5.9 | 0.00335 (v/[E]) | [7] | |
| L-Cysteine + L-Cysteine | β-replacement | Cys1: 2.7, Cys2: >50 | - | [7] | |
| L-Homocysteine + L-Homocysteine | γ-replacement | Hcy1: 5.9, Hcy2: 24 | - | [7] | |
| 3-MST | 3-Mercaptopyruvate | Sulfur Transfer | 1.2 | - | [16] |
| (with Thioredoxin as acceptor) | [2] |
Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, etc.). The values presented are indicative and sourced from the cited literature.
Table 2: Relative Contribution of CBS and CSE to H₂S Production in Murine Tissues
| Tissue | Relative Protein Abundance (CSE:CBS) | H₂S Production at High Substrate (20 mM) (% CBS : % CSE) | Estimated H₂S Production at Physiological Substrate (% CBS : % CSE) | Reference |
| Liver | ~60 : 1 | ~50 : ~50 | ~3 : ~97 | [1][4] |
| Kidney | ~20 : 1 | ~80 : ~20 | - | [1][4] |
| Brain | - | ~95 : ~5 | - | [1][4] |
Experimental Protocols for H₂S Measurement
Accurate quantification of H₂S in biological samples is challenging due to its volatile nature and reactivity. Several methods have been developed, each with its own advantages and limitations.
Methylene (B1212753) Blue Assay
This is a widely used colorimetric method for the determination of total sulfide concentration.
Principle: H₂S in the sample is trapped as zinc sulfide (ZnS). In an acidic environment, the sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, which has a strong absorbance at 665-670 nm.
Detailed Protocol for Tissue Homogenates:
-
Homogenization: Homogenize fresh or frozen tissue (e.g., 100 mg) in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, mix 200 µL of tissue homogenate with 200 µL of 1% zinc acetate (B1210297) to trap H₂S as ZnS.
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Color Development: Transfer 100 µL of the supernatant to a new tube. Add 150 µL of water, 20 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate (B86663) in 7.2 M HCl, and 20 µL of 30 mM FeCl₃ in 1.2 M HCl.
-
Incubation: Incubate in the dark at room temperature for 20 minutes.
-
Measurement: Measure the absorbance at 670 nm using a spectrophotometer.
-
Quantification: Calculate the H₂S concentration using a standard curve prepared with known concentrations of sodium hydrosulfide (B80085) (NaHS).
Lead Sulfide (PbS) Precipitation Assay
This method relies on the reaction of H₂S with lead acetate to form a black precipitate of lead sulfide.
Principle: H₂S produced by the enzymatic reaction in a sealed container reacts with a lead acetate-soaked paper strip placed in the headspace, forming a dark spot of PbS. The intensity of the spot is proportional to the amount of H₂S produced.
Detailed Protocol for Cell Lysates:
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, add 50 µL of cell lysate (containing a known amount of protein, e.g., 100-200 µg).
-
Reaction Buffer: Add 150 µL of reaction buffer (100 mM potassium phosphate buffer, pH 7.4, containing 10 mM L-cysteine and 2 mM PLP).
-
Lead Acetate Paper: Place a piece of filter paper soaked in 20 mM lead acetate over the top of the 96-well plate.
-
Incubation: Seal the plate and incubate at 37°C for 1-2 hours.
-
Imaging and Quantification: After incubation, scan the filter paper. The intensity of the dark spots can be quantified using image analysis software (e.g., ImageJ).
-
Standard Curve: Generate a standard curve by reacting known concentrations of NaHS under the same conditions.
Monobromobimane (B13751) (MBB) Fluorescence Assay
This is a highly sensitive and specific method that uses HPLC with fluorescence detection.
Principle: H₂S reacts with the non-fluorescent monobromobimane (MBB) to form a stable and highly fluorescent sulfide-dibimane (SDB) adduct. The SDB is then separated and quantified by reverse-phase HPLC.
Detailed Protocol for Plasma or Serum:
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma. All steps should be performed on ice.
-
Derivatization: In a microcentrifuge tube, mix 50 µL of plasma with 50 µL of 100 mM Tris-HCl (pH 9.5) containing 0.1 mM DTPA. Add 50 µL of 10 mM MBB in acetonitrile.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
HPLC Analysis: Inject an aliquot (e.g., 20 µL) of the supernatant onto a C18 reverse-phase HPLC column.
-
Detection: Use a fluorescence detector with an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
-
Quantification: Quantify the SDB peak by comparing its area to a standard curve prepared with known concentrations of NaHS derivatized with MBB.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2S measurements [bio-protocol.org]
- 7. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - mrseanryan/gpt-workflow: Generate workflows (for flowcharts or low code) via LLM. Also describe workflow given in DOT. [github.com]
- 9. Relative Contributions of Cystathionine β-Synthase and γ-Cystathionase to H2S Biogenesis via Alternative Trans-sulfuration Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of Nitrite Reduction and Peroxynitrite Formation by Ferrous Heme in Human Cystathionine β-Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (PDF) Structure and Kinetic Analysis of H2S Production by [research.amanote.com]
- 15. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]
